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Compound of Interest

Compound Name: 2-Dimethylamino-6-hydroxypurine

Cat. No.: B014356 Get Quote

An In-Depth Technical Guide to 2-Dimethylamino-6-hydroxypurine: Properties, Analysis, and

Applications

Introduction
2-Dimethylamino-6-hydroxypurine, also known by its synonym N²,N²-Dimethylguanine, is a

modified purine base of significant interest in biochemical and pharmaceutical research.

Structurally analogous to the canonical DNA/RNA base guanine, its unique dimethylamino

substitution at the 2-position imparts distinct chemical and biological properties.[1] This

modification alters hydrogen bonding capabilities, steric profile, and electronic distribution

within the purine ring system, leading to profound effects on nucleic acid structure, enzyme

interactions, and cellular signaling pathways.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals. It delves into the core chemical properties, synthesis, analytical

characterization, biological activities, and key experimental protocols associated with 2-
Dimethylamino-6-hydroxypurine. The content is structured to provide not only foundational

knowledge but also field-proven insights into its practical application, from laboratory synthesis

to its potential as a therapeutic agent and biomarker.

Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the physicochemical properties of 2-
Dimethylamino-6-hydroxypurine are fundamental for its application in any research context.
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These properties dictate its behavior in both chemical reactions and biological systems.

Core Identifiers and Properties:

Property Value Source(s)

IUPAC Name
2-(dimethylamino)-1,7-

dihydropurin-6-one
[2]

Synonyms
N²,N²-Dimethylguanine, N(2)-

dimethylguanine
[2]

CAS Number 1445-15-4 [2][3][4][5]

Molecular Formula C₇H₉N₅O [2][5]

Molecular Weight 179.18 g/mol [1][2][5]

Appearance Pale Yellow Solid [2][3]

Melting Point 350-355 °C (decomposes) [3][4]

Solubility and Stability:

The solubility profile of a compound is critical for designing experiments, formulating solutions,

and planning drug delivery strategies.

Organic Solvents: The compound is soluble in organic solvents such as Dimethyl Sulfoxide

(DMSO) and Dimethylformamide (DMF).[6] For related purine analogs, solubility in DMSO

and DMF is reported to be around 30 mg/mL.[6] It has lower solubility in ethanol.[6]

Aqueous Solubility: Like many purines, its solubility in aqueous buffers is limited but can be

enhanced. The presence of polar hydroxyl and amine groups allows for some water

solubility, though the dimethylamino group increases hydrophobicity compared to guanine.[1]

For experimental purposes, stock solutions are typically prepared in DMSO and then diluted

into aqueous media.[7]

Stability and Storage: 2-Dimethylamino-6-hydroxypurine should be stored at -20°C for

long-term stability.[6][7][8] It is important to protect it from excessive heat and light. The

hydroxyl group is susceptible to oxidation, and it is advisable to add antioxidants like
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ascorbic acid during sample preparation for sensitive analytical methods to prevent

degradation.[1] Aqueous solutions are not recommended for storage for more than one day.

[7][9]

Synthesis and Purification
The synthesis of 2-Dimethylamino-6-hydroxypurine can be approached through several

routes, most commonly involving the modification of existing purine or pyrimidine scaffolds. The

choice of method depends on the desired scale, purity, and available starting materials.

Synthetic Pathways
Two primary strategies are prevalent:

Direct Methylation of Guanine: This approach involves the direct methylation of 2-amino-6-

hydroxypurine (guanine). The key challenge is achieving selective N²-dimethylation without

significant side reactions at other nitrogen atoms in the purine ring.

Traube Purine Synthesis: A more classical and versatile method involves the construction of

the purine ring from a pyrimidine precursor. This typically starts with the synthesis of a 4,5-

diaminopyrimidine derivative, which is then cyclized to form the imidazole portion of the

purine ring.[1]

Example Synthetic Workflow: Methylation of 2-Amino-6-
chloropurine
A practical approach involves using a more reactive purine precursor, such as 2-amino-6-

chloropurine, followed by methylation and subsequent hydrolysis of the chloro group. The

chlorine at position 6 is a good leaving group, facilitating synthesis.[1]
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Caption: Synthetic workflow for 2-Dimethylamino-6-hydroxypurine.

Detailed Experimental Protocol: Methylation Step
Causality: The choice of a strong methylating agent like dimethyl sulfate ensures efficient

dimethylation. The reaction is performed in a suitable solvent like methanol or isopropanol

under controlled temperature to prevent over-alkylation.[1]
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Dissolution: Dissolve 2-amino-6-chloropurine in a suitable solvent (e.g., isopropanol) in a

reaction vessel equipped with a stirrer and condenser.

Addition of Base: Add a non-nucleophilic base to scavenge the acid produced during the

reaction.

Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate) to the solution while

maintaining the temperature between 30–60°C.[1]

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)

or HPLC until the starting material is consumed.

Workup and Hydrolysis: Upon completion, neutralize the reaction mixture. The intermediate

2-dimethylamino-6-chloropurine can be isolated or directly subjected to hydrolysis (e.g., by

heating in an acidic aqueous solution) to replace the chlorine atom with a hydroxyl group.

Purification: The final product is purified by recrystallization from a suitable solvent or by

column chromatography to achieve high purity.

Comparative Data on Methylating Agents:

Methylating
Agent

Solvent
Temperature
(°C)

Typical Yield
(%)

Typical Purity
(%)

Dimethyl sulfate Isopropanol 30–60 91 >99

Methyl iodide Methanol 40–70 85 >98

Dimethyl

carbonate
Methanol 90–100 78 >97

This data is adapted from comparative analyses of similar methylation reactions.[1]

Analytical Characterization
Rigorous analytical chemistry is essential to confirm the identity and purity of synthesized or

purchased 2-Dimethylamino-6-hydroxypurine. A combination of spectroscopic and

chromatographic techniques provides a self-validating system for quality control.
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Caption: Integrated workflow for analytical characterization.

Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural

elucidation.

¹H NMR: Key signals include a singlet for the six protons of the dimethylamino group (-

N(CH₃)₂), a signal for the C8-H proton on the purine ring, and exchangeable protons from

the N-H and O-H groups.

¹³C NMR: Will show distinct resonances for the two carbons of the dimethylamino group

and the five carbons of the purine core.[1]

Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used.

Confirmation: ESI-MS in positive ion mode will show a prominent ion corresponding to the

protonated molecule [M+H]⁺ at m/z 180.0881, confirming the molecular weight of 179.18

g/mol .[1][10]
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UV-Vis Spectroscopy: Purine derivatives exhibit characteristic UV absorbance.

λmax: The maximum absorbance is typically observed around 260 nm, which is a

standard wavelength used for detection in HPLC systems.[1] A related compound, 6-

(Dimethylamino)purine, shows λmax at 215 and 276 nm.[6]

Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary

method for assessing purity.

Methodology: A reverse-phase C18 column is commonly used with a mobile phase

consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g.,

methanol or acetonitrile). A gradient elution is often employed to ensure good separation

of the main peak from any impurities.

Purity Assessment: Purity is determined by integrating the area of all peaks detected at

the appropriate wavelength (e.g., 260 nm) and calculating the relative area of the main

product peak.

Biological Activity and Mechanism of Action
The biological effects of 2-Dimethylamino-6-hydroxypurine stem from its ability to act as a

guanine analogue.[1] The N²,N²-dimethylation is not a trivial substitution; it fundamentally alters

the molecule's interaction with the cellular machinery that processes nucleic acids.

Mechanism of Action
The primary mechanism involves its incorporation into DNA and RNA during replication and

transcription.[1]

Incorporation into Nucleic Acids: Cellular polymerases can recognize and incorporate N²,N²-

Dimethylguanine into growing nucleic acid chains in place of guanine.

Disruption of Hydrogen Bonding: Guanine typically forms three hydrogen bonds with

cytosine. The replacement of the N²-amino protons with methyl groups eliminates two

hydrogen bond donor sites. This weakens the G-C base pair interaction, potentially leading

to DNA instability, replication errors, or altered RNA secondary structure.[1]
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Enzymatic Recognition: The bulky dimethylamino group can alter the recognition of the major

and minor grooves of DNA by proteins, including transcription factors and DNA repair

enzymes. This can lead to changes in gene expression and cellular responses to DNA

damage.[1]

2-Dimethylamino-6-hydroxypurine
(N²,N²-Dimethylguanine)
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Altered Nucleic Acid Structure
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Caption: Mechanism of action of N²,N²-Dimethylguanine.

Cellular and Therapeutic Effects
Biomarker for Disease: The compound and its ribonucleoside have been identified in the

urine of both normal and leukemic subjects, with higher concentrations often found in
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leukemia patients. This suggests it may serve as a biomarker for monitoring disease state or

cellular turnover.[11]

Antiviral Activity: Derivatives have demonstrated antiviral properties, notably against herpes

simplex virus (HSV). The mechanism is believed to involve interference with viral replication

processes, likely through incorporation into the viral genome.[1]

Modulation of DNA Repair: By mimicking a damaged guanine base, it can influence the

expression and activity of genes related to DNA repair, potentially enhancing cellular

resilience against certain types of DNA damage.[1]

Immunomodulatory Effects: Some studies suggest that the compound can modulate immune

responses, opening avenues for research into its use in autoimmune diseases or as a

vaccine adjuvant.[1]

Key Experimental Protocols
The following protocols provide validated, step-by-step methodologies for common experiments

involving 2-Dimethylamino-6-hydroxypurine.

Protocol: Quantification in Urine by LC-MS/MS
Trustworthiness: This protocol employs Solid-Phase Extraction (SPE) for sample cleanup to

remove matrix interference and tandem mass spectrometry (MS/MS) with Multiple Reaction

Monitoring (MRM) for high sensitivity and specificity.[1]

Sample Preparation:

Thaw frozen urine samples to room temperature.

Centrifuge samples at 10,000 x g for 10 minutes to pellet particulates.

To 1 mL of supernatant, add an internal standard (e.g., an isotopically labeled version of

the analyte).

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

Load the urine sample onto the SPE cartridge.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://aacrjournals.org/cancerres/article/23/11/1824/475125/The-Identification-of-2-Dimethylamino-6
https://www.benchchem.com/product/b014356
https://www.benchchem.com/product/b014356
https://www.benchchem.com/product/b014356
https://www.benchchem.com/product/b014356?utm_src=pdf-body
https://www.benchchem.com/product/b014356
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cartridge with 1 mL of water to remove salts and polar impurities.

Elute the analyte with 1 mL of methanol.

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of

the initial mobile phase.

LC-MS/MS Analysis:

LC System: HPLC or UPLC system.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: A suitable gradient from 5% to 95% B over several minutes.

MS System: Triple quadrupole mass spectrometer with an ESI source.

Ionization Mode: Positive.

MRM Transitions: Monitor the transition from the precursor ion (m/z 180.1) to a specific

product ion for quantification. A second transition can be used for confirmation.

Protocol: In Vitro Metabolic Stability Assay
Expertise: This assay uses liver microsomes, which contain key drug-metabolizing enzymes

(Cytochrome P450s), to predict the metabolic clearance of the compound in vivo.

Reagent Preparation:

Prepare a stock solution of 2-Dimethylamino-6-hydroxypurine in DMSO (e.g., 10 mM).

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

Prepare a solution of liver microsomes (e.g., human or rat) in the reaction buffer.
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Prepare a solution of the NADPH cofactor in the reaction buffer.

Incubation:

In a microcentrifuge tube, combine the reaction buffer, microsome solution, and the test

compound (final concentration typically 1 µM).

Pre-incubate the mixture at 37°C for 5 minutes.

Initiate the reaction by adding the NADPH solution.

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Quenching and Analysis:

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile

containing an internal standard.

Centrifuge to precipitate proteins.

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent

compound.

Data Analysis:

Plot the natural log of the percentage of compound remaining versus time. The slope of

the line can be used to calculate the in vitro half-life.

Safety and Handling
While comprehensive toxicological data is limited, standard laboratory precautions should be

observed when handling 2-Dimethylamino-6-hydroxypurine and related chemicals.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.[12]

Handling: Avoid inhalation of dust and contact with skin and eyes.[6][12] Handle in a well-

ventilated area or under a chemical fume hood.[13] Wash hands thoroughly after handling.[6]
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[12]

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for

extinguishing fires. Thermal decomposition may produce toxic oxides of carbon and nitrogen.

[12][13]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This should be done through a licensed professional waste disposal service.[12]

Conclusion
2-Dimethylamino-6-hydroxypurine is a molecule with a rich profile of chemical and biological

properties. Its identity as a modified guanine analogue places it at the crossroads of nucleic

acid chemistry, cellular metabolism, and pharmacology. For researchers, it offers a valuable

tool for probing DNA repair mechanisms, studying purine metabolism, and exploring novel

antiviral and immunomodulatory strategies. For drug development professionals, it serves as

both a potential biomarker and a scaffold for designing next-generation therapeutics. A

thorough understanding of its synthesis, analytical characterization, and handling, as detailed

in this guide, is paramount to harnessing its full scientific potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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